molecular formula C17H18ClN3O B13749841 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride CAS No. 1172477-19-8

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride

Cat. No.: B13749841
CAS No.: 1172477-19-8
M. Wt: 315.8 g/mol
InChI Key: UFMDQBJACGIDRY-UHFFFAOYSA-N
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Description

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C17H18ClN3O and a molecular weight of 315.79732 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydrazino, ethoxy, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride
  • 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride
  • 4-Bromo-2-thiopheneethanamine hydrochloride
  • 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride
  • 5,7-Dichloro-4-hydrazinoquinoline hydrochloride

Uniqueness

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its hydrazino group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

1172477-19-8

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

(6-ethoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C17H17N3O.ClH/c1-2-21-14-8-9-16-13(10-14)11-15(17(19-16)20-18)12-6-4-3-5-7-12;/h3-11H,2,18H2,1H3,(H,19,20);1H

InChI Key

UFMDQBJACGIDRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

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